2,3-Dihydronaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
62690-56-6 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2,3-dihydronaphthalene |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-8H,3-4H2 |
InChI Key |
QVEYCDLEISDMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dihydronaphthalene and Its Derivatives
Chemo-Selective Hydrogenation and Reduction Strategies
The selective reduction of naphthalene (B1677914) and its derivatives presents a formidable challenge due to the potential for multiple hydrogenation products. Controlling the reaction conditions and choice of reagents is paramount to achieving the desired dihydronaphthalene isomers.
Hydrogenation of Naphthalene and its Derivatives Utilizing Metallic Sodium and Aliphatic Alcohols
The reduction of naphthalene using metallic sodium in the presence of an alcohol, a variation of the Birch reduction, offers a classic yet effective route to dihydronaphthalene derivatives. The specific product distribution is highly dependent on the reaction conditions, particularly the choice of alcohol and the temperature.
Under kinetically controlled conditions, typically at lower temperatures, the reaction favors the formation of 1,4-dihydronaphthalene (B28168). stackexchange.com The mechanism involves the stepwise addition of two electrons from the sodium metal and two protons from the alcohol. stackexchange.com Initially, naphthalene accepts an electron to form a radical anion. This is followed by protonation by the alcohol at the position of highest electron density, leading to a resonance-stabilized radical. A second electron transfer and subsequent protonation yield the 1,4-dihydronaphthalene product. stackexchange.com
However, under thermodynamic control, often achieved by conducting the reaction at higher temperatures, the initially formed 1,4-dihydronaphthalene can isomerize to the more stable, conjugated 1,2-dihydronaphthalene (B1214177). stackexchange.com This isomerization is facilitated by the presence of a base, such as the sodium alkoxide formed in situ. stackexchange.com The base abstracts a proton from the benzylic position of 1,4-dihydronaphthalene, leading to the formation of a resonance-stabilized anion that can then be protonated to yield the 1,2-isomer. stackexchange.com The styrene-like double bond in 1,2-dihydronaphthalene is susceptible to further reduction under these conditions, ultimately leading to the formation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). stackexchange.com
A study demonstrated the reduction of naphthalene with sodium and tert-butyl alcohol in diethyl ether or tetrahydrofuran (B95107) at room temperature, which yielded 1,4-dihydronaphthalene as the sole product in high yields (89-97%). researchgate.net This highlights the ability to selectively obtain the 1,4-isomer under mild conditions.
Partial Hydrogenation of Naphthalene as a Route to 1,2-Dihydronaphthalene
Catalytic hydrogenation provides another avenue for the partial reduction of naphthalene. The choice of catalyst and reaction conditions plays a crucial role in determining the product selectivity. For instance, using a NiMo/Al2O3 catalyst, the hydrogenation of naphthalene to tetralin proceeds at a faster rate than the further hydrogenation of tetralin. mdpi.com This suggests that by carefully controlling the reaction time and hydrogen pressure, it might be possible to isolate dihydronaphthalene intermediates, although tetralin is the major product.
Biological transformations also offer a highly selective method for producing specific dihydronaphthalene isomers. The bacterium Pseudomonas putida strain 119 has been shown to convert naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This biotransformation is catalyzed by naphthalene dioxygenase and can be optimized by controlling the carbon source, inducer, and the use of surfactants. nih.gov
Electroreductive Coupling Reactions for Dihydronaphthalene-1,4-diones
Electrochemical methods offer a powerful and environmentally benign approach to synthesizing complex molecules. Electroreductive coupling of phthalic anhydrides with α,β-unsaturated carbonyl compounds provides a novel route to dihydronaphthalene-1,4-dione derivatives. acs.orgacs.orgnih.govfigshare.com This reaction, carried out in the presence of trimethylsilyl (B98337) chloride (TMSCl), proceeds through the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. acs.org Subsequent treatment with aqueous acid, such as 1 M HCl, leads to the formation of 1,4-dihydroxynaphthalenes. acs.orgnih.gov In some cases, 2-methyl-2,3-dihydronaphthalene-1,4-diones can also be isolated. acs.orgacs.orgnih.govfigshare.com This method provides an alternative to traditional synthetic routes like the Hauser annulation, avoiding the need for strong bases and low temperatures. acs.org
Table 1: Electroreductive Coupling of Phthalic Anhydrides with α,β-Unsaturated Carbonyl Compounds acs.org
| Phthalic Anhydride | α,β-Unsaturated Carbonyl Compound | Product | Yield (%) |
| Phthalic anhydride | Methyl acrylate | Methyl 1,4-dihydroxy-2-naphthoate | 75 |
| Phthalic anhydride | Acrylonitrile | 1,4-Dihydroxy-2-naphthonitrile | 68 |
| Phthalic anhydride | Methyl vinyl ketone | 2-Acetyl-1,4-dihydroxynaphthalene | 55 |
| 3,6-Dimethoxyphthalic anhydride | Methyl acrylate | Methyl 1,4-dihydroxy-5,8-dimethoxy-2-naphthoate | 62 |
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions are among the most powerful tools in organic synthesis for the construction of cyclic systems. These methods have been successfully applied to the synthesis of polysubstituted dihydronaphthalenes.
Electrochemical Oxidative [4+2] Annulation of Styrenes for Polysubstituted 1,2-Dihydronaphthalenes
A significant advancement in the synthesis of 1,2-dihydronaphthalenes is the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method allows for the construction of highly substituted 1,2-dihydronaphthalene derivatives from readily available styrenes without the need for metal catalysts or external oxidants. chinesechemsoc.org The reaction proceeds with high regioselectivity and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org This electrochemical approach offers a green and efficient alternative to traditional methods. chinesechemsoc.org The synthesized polysubstituted 1,2-dihydronaphthalenes can be further transformed into tetrahydronaphthalenes and naphthalenes, demonstrating the synthetic utility of this methodology. chinesechemsoc.org In 2019, an electrochemical [4+2] annulation of styrenes was reported to access naphthalene derivatives under mild conditions. chinesechemsoc.orgnih.gov
Intramolecular HDDA Cyclization of Diynoic Acids
The hexadehydro-Diels-Alder (HDDA) reaction is a powerful cycloisomerization process that generates ortho-benzyne derivatives from a conjugated diyne and a tethered diynophile. nih.gov A notable development in this area involves the dimerization of diynoic acids to form an anhydride-tethered triyne. This substrate undergoes an exceptionally rapid intramolecular HDDA cyclization at or below room temperature, a significant acceleration compared to traditional HDDA reactions that often require high temperatures. nih.gov This method allows for the in situ generation of the HDDA precursor and its subsequent cyclization in a one-pot protocol. nih.gov The resulting benzyne (B1209423) can be trapped in situ to form various fused aromatic compounds. nih.gov
Enantioselective [4+2] Cycloaddition of Isochromene Acetals and Vinylboronates for 1,2-Dihydronaphthalene-1-carbaldehydes
A notable advancement in the synthesis of chiral dihydronaphthalenes involves an enantioselective [4+2] cycloaddition. This method utilizes (+)-tartaric acid as a catalyst to react isochromene acetals with vinylboronates, yielding 1,2-dihydronaphthalene-1-carbaldehydes. The reaction is characterized by its high enantiomeric ratios, often up to 98.5:1.5, and excellent diastereoselectivities, typically exceeding 99:1. acs.org
The process is efficient, requiring only 10 mol % of the tartaric acid catalyst in conjunction with 5 mol % of Holmium(III) trifluoromethanesulfonate (B1224126) (Ho(OTf)3). acs.org This approach is tolerant of a variety of substituents on the isochromene acetal, leading to good yields of the desired dihydronaphthalene products. acs.org For instance, the reaction accommodates both electron-donating and electron-withdrawing groups on the alkenyl boronates. acs.org However, it is noteworthy that vinyl boronates with aliphatic substituents did not yield products under these conditions. acs.org To ensure stability for storage, the resulting dihydronaphthalene products are typically reduced with sodium borohydride (B1222165) in methanol (B129727). acs.org
| Catalyst System | Key Reactants | Product Type | Enantiomeric Ratio (er) | Diastereoselectivity (dr) |
| (+)-Tartaric acid (10 mol %), Ho(OTf)3 (5 mol %) | Isochromene acetals, Vinylboronates | 1,2-Dihydronaphthalene-1-carbaldehydes | Up to 98.5:1.5 | >99:1 |
Transition Metal-Catalyzed Synthetic Routes
Transition metals have proven to be exceptionally versatile in catalyzing the formation of complex organic molecules, and the synthesis of dihydronaphthalenes is no exception. The unique reactivity of these metals allows for the development of novel bond-forming strategies.
Rhodium catalysis has enabled the synthesis of aryldihydronaphthalene derivatives through various mechanisms. One such strategy involves the ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids. nih.gov This process proceeds via a domino conjugate addition and N-directed α-C(sp³)–H activation, ultimately yielding 4-aryl-4,5-dihydropyrrole-3-carboxylates. nih.gov Mechanistic studies have been crucial in elucidating this novel reaction pathway. nih.gov The use of chiral ligands like QuinoxP* can induce high enantioselectivity, achieving 91-97% ee. nih.gov
Iron(III) chloride, an inexpensive and readily available Lewis acid, has been effectively used in oxidative C–C coupling reactions to form complex aromatic systems. rsc.orgpsu.edu This methodology can be applied to the synthesis of dihydronaphthalene precursors. For example, FeCl3 catalyzes the intramolecular oxidative coupling for the construction of phenanthrene (B1679779) rings from stilbene (B7821643) precursors, often in excellent yields. researchgate.netnih.gov The reaction proceeds through a heterolytic coupling mechanism. nih.gov While direct synthesis of 2,3-dihydronaphthalene via this method isn't explicitly detailed in the provided context, the underlying principle of iron-catalyzed oxidative coupling of aromatic nuclei is a powerful tool for constructing the polycyclic framework from which dihydronaphthalenes can be derived. rsc.orgpsu.eduresearchgate.net These reactions can utilize mild oxidants and are often performed at room temperature. nih.gov
A combined Lewis acid system, for instance, one derived from an Indium(III) salt and trimethylsilyl bromide (TMSBr), can exhibit enhanced catalytic activity. nih.gov This synergistic catalysis has been employed to construct aryldihydronaphthalene derivatives through a cascade reaction of diarylalkynes with acrylates. nih.gov The reaction proceeds efficiently to give the desired products in moderate to good yields. nih.gov The proposed mechanism involves the formation of a highly acidic combined Lewis acid complex that activates the acrylate. This is followed by an intramolecular Friedel-Crafts type arylation, nucleophilic attack, and subsequent cyclization to furnish the dihydronaphthalene core. nih.gov Both the In(III) salt and TMSBr are essential for the reaction to proceed effectively. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| In(III) salt and TMSBr | Diarylalkynes, Acrylates | Aryldihydronaphthalene derivatives | Cascade reaction, Synergistic Lewis acid catalysis |
The intramolecular Heck reaction is a powerful method for constructing cyclic compounds. wikipedia.org This palladium-catalyzed process involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org It is a versatile reaction capable of forming a wide range of ring sizes. wikipedia.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to release the cyclic product and regenerate the catalyst. libretexts.org The intramolecular nature of the reaction often leads to high regioselectivity and can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands. libretexts.orgprinceton.edu This makes it a highly valuable tool for the synthesis of complex dihydronaphthalene structures. princeton.edu
A novel and efficient method for the synthesis of 2-acyl-3,4-dihydronaphthalenes involves a silver-promoted oxidative C-C σ-bond difunctionalization. nih.gov This reaction utilizes alkylidenecyclopropanes and α-ketoacids as starting materials. nih.gov The process is facilitated by silver nitrate (B79036) (AgNO₃) and proceeds via a radical acylation/arylation pathway. The mechanism involves decarboxylation of the α-ketoacid, acylation of the double bond, cleavage of a C-C σ-bond, and finally, cyclization with an adjacent aromatic ring. nih.gov This strategy is noteworthy for its operational simplicity, use of an inexpensive oxidant, and broad substrate scope, offering a facile route to form two new carbon-carbon bonds. nih.gov
Rhodium(II)-Catalyzed Reactions of Vinyldiazoacetates for Selective C-H Functionalization and Cyclopropanation
For 1,2-dihydronaphthalenes, optimal selectivity for cyclopropanation is achieved using methyl 2-diazopent-3-enoate in conjunction with the Rh₂(S-DOSP)₄ catalyst. nih.govemory.edu Conversely, the combination of methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate and the Rh₂(S-PTAD)₄ catalyst favors the combined C-H activation/Cope rearrangement pathway. nih.govemory.edu These optimized conditions are particularly effective in enantiodivergent reactions involving 1-methyl-1,2-dihydronaphthalenes. nih.govemory.edu
The synthetic utility of this methodology has been demonstrated in the rapid construction of natural products. nih.gov For instance, the combined C-H activation/Cope rearrangement has been a key step in the total synthesis of complex molecules like (+)-erogorgiaene and (−)-colombiasin A. nih.gov The reaction's enantiodivergent nature allows for the selective functionalization of one enantiomer of a racemic dihydronaphthalene while the other undergoes a different reaction, such as cyclopropanation. nih.gov
Studies have also shown that Rh₂(S-DOSP)₄-catalyzed reactions generally exhibit a greater preference for C-H functionalization compared to those catalyzed by Rh₂(S-PTAD)₄. nih.gov Similarly, the use of a silyloxyvinyldiazoacetate promotes C-H functionalization over a standard vinyldiazoacetate. nih.gov When applied to electron-rich substrates like 6-methoxydihydronaphthalene, the reaction can lead to more complex outcomes, including double functionalization products. nih.gov
Table 1: Catalyst and Substrate Control in Rhodium(II)-Catalyzed Reactions of Dihydronaphthalenes
| Catalyst | Vinyldiazoacetate | Predominant Reaction Pathway |
| Rh₂(S-DOSP)₄ | Methyl 2-diazopent-3-enoate | Cyclopropanation |
| Rh₂(S-PTAD)₄ | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | C-H Activation/Cope Rearrangement |
Cobalt(III)-Carbene Radical Intermediates in Metalloradical Activation for Substituted 1,2-Dihydronaphthalenes
A novel strategy for the catalytic synthesis of substituted 1,2-dihydronaphthalenes involves the use of cobalt(III)-carbene radical intermediates. acs.org This method utilizes the metalloradical activation of o-styryl N-tosyl hydrazones, leveraging the intrinsic reactivity of the cobalt(III)-carbene radical. acs.org The reaction is notable for its application to a broad range of substrates, affording the desired 1,2-dihydronaphthalene products in good to excellent yields, particularly for substrates bearing a carboxylate substituent at the vinylic position (approximately 70-90%). acs.org
The nature of the substituent on the vinylic position significantly influences the reaction outcome, which suggests a mechanism that proceeds through an ortho-quinodimethane (o-QDM) intermediate rather than a simple radical rebound ring-closure. acs.org When the allylic position is substituted with an alkyl group, the reaction pathway shifts to produce E-aryl-dienes in high yields instead of the cyclized 1,2-dihydronaphthalenes. acs.org This observation, supported by DFT calculations, indicates that a reactive o-QDM intermediate is released from the metal center. This intermediate can then either undergo a 6π-cyclization to form the 1,2-dihydronaphthalene or a nih.govnih.gov-hydride shift to yield the E-aryl-diene. acs.org The involvement of cobalt(III)-carbene radical intermediates has been confirmed through trapping experiments. acs.org This metalloradical approach has proven effective in the synthesis of various ring structures, including indenes, furans, and cyclopropanes. acs.orgscispace.comnih.gov
Derivatization from Precursor Molecules
Condensation Reactions for Schiff Bases of this compound-1,4-dione (e.g., TADHN)
Schiff bases, also known as azomethines, are synthesized through the condensation reaction of primary amines with carbonyl compounds. chemrevlett.com This reaction is a foundational method for creating a diverse range of Schiff base derivatives. For instance, new series of oxygen-, nitrogen-, and sulfur-containing heterocycles have been synthesized from the condensation of various precursors. researchgate.net
In a specific application related to dihydronaphthalene structures, the synthesis of 2,4,6-Tris(4-carboxybenzimino)-1,3,5-triazine (a tripodal Schiff base) and its trinuclear complexes with Dysprosium(III), Erbium(III), and Gadolinium(III) has been reported. nih.gov While not directly starting from this compound-1,4-dione, this illustrates the general principle of Schiff base formation that can be applied to dione (B5365651) structures. The synthesis of novel hydrazone derivatives of 2-hydrazinyl-1,3,4-thiadiazole has also been achieved through a one-pot process, highlighting the utility of condensation reactions in generating biologically active molecules. nih.gov
Multi-Step Syntheses from 6-Methoxy-1-tetralone (B92454) for Dihydronaphthalene Derivatives (e.g., Thiosemicarbazides, Thiazolidinones, Pyrano Thiazolecarbonitriles)
6-Methoxy-1-tetralone serves as a valuable intermediate in the synthesis of a variety of dihydronaphthalene derivatives and other complex molecules. orgsyn.orglookchem.com Its synthesis can be achieved through several routes, including the cyclization of (4-methoxyphenyl)acetyl chloride. orgsyn.org
Thiosemicarbazides: These compounds are significant intermediates in medicinal chemistry and can be synthesized by the condensation of various aldehydes or ketones with thiosemicarbazide (B42300) or its derivatives. nih.govmedchemexpress.com The general method involves stirring a substituted thiosemicarbazide with a benzaldehyde (B42025) derivative in methanol at room temperature. nih.gov This approach has been used to synthesize a range of thiosemicarbazide derivatives with potential biological activity. nih.govnih.gov
Thiazolidinones: A common route to thiazolidinones involves the reaction of a Schiff base with thioglycolic acid (mercaptoacetic acid). hilarispublisher.com For example, Schiff bases can be prepared from building blocks like 2-chloro pyridine-3-carboxylic acid and 2-amino-6-methoxy-benzothiazole, which are then cyclized to form the corresponding 4-thiazolidinones. nih.gov Various reagents such as mercaptoacetic acid, thiolactic acid, and chloroacetyl chloride are frequently used for constructing the thiazolidinone ring. hilarispublisher.com
Pyrano Thiazolecarbonitriles: While a direct synthesis of pyrano thiazolecarbonitriles from 6-methoxy-1-tetralone is not detailed in the provided context, the synthesis of related heterocyclic systems often involves multi-step sequences starting from versatile precursors. The general strategies for synthesizing thiazolidinones and other heterocycles can be adapted and extended to create more complex fused ring systems.
Functionalization of 2,3-Dihydro-2,3-epoxy-1,4-naphthoquinone with Active Methylene (B1212753) Compounds
The ring-opening of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with nucleophiles is a key strategy for synthesizing functionalized oxygenated compounds. hilarispublisher.com This epoxide is a valuable intermediate for producing various biologically active molecules. hilarispublisher.com
A significant derivatization involves the reaction with active methylene compounds. In the presence of a base like sodium ethoxide, 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone reacts with compounds such as malononitrile, ethyl cyanoacetate, diethyl malonate, ethyl acetoacetate, and acetylacetone. hilarispublisher.com These reactions lead to the formation of 2-hydroxy-3-substituted-1,4-naphthoquinone derivatives. hilarispublisher.com The resulting structures are characterized by the presence of a hydroxyl group, confirmed by infrared spectroscopy. hilarispublisher.com The acetophenyl derivative obtained from this reaction can be further used as a building block for synthesizing various heterocyclic moieties attached to the naphthoquinone core. hilarispublisher.com
Table 2: Products from the Reaction of 2,3-Dihydro-2,3-epoxy-1,4-naphthoquinone with Active Methylene Compounds
| Active Methylene Compound | Resulting Product Structure |
| Malononitrile | 2-Hydroxy-3-(dicyanomethyl)-1,4-naphthoquinone |
| Ethyl cyanoacetate | 2-Hydroxy-3-(cyano(ethoxycarbonyl)methyl)-1,4-naphthoquinone |
| Diethyl malonate | 2-Hydroxy-3-(bis(ethoxycarbonyl)methyl)-1,4-naphthoquinone |
| Ethyl acetoacetate | 2-Hydroxy-3-(acetyl(ethoxycarbonyl)methyl)-1,4-naphthoquinone |
| Acetylacetone | 2-Hydroxy-3-(diacetylmethyl)-1,4-naphthoquinone |
Regioselective Bromination and Hydroxylation in the Synthesis of Dihydronaphthalene Analogues
Regioselective oxidation is a crucial tool for the synthesis of functionalized dihydronaphthalen-1(2H)-one derivatives, also known as α-tetralones. acs.org An efficient method for this transformation involves the oxidation of tetrahydronaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. acs.org This reaction is typically carried out in aqueous acetic acid under reflux conditions and provides high yields (90-98%) of the desired α-tetralones with excellent regioselectivity at the benzylic position. acs.org
This approach has been successfully applied to tetrahydronaphthalene precursors derived from Morita–Baylis–Hillman adducts. acs.org The resulting dihydronaphthalen-1(2H)-ones have been evaluated for their potential biological activities. acs.org The development of such regioselective oxidation methods is significant for creating a diverse family of α-tetralone compounds. acs.org
Electrochemical Carboxylation for Substituted Dihydronaphthalene Derivatives
Electrochemical carboxylation has emerged as a noteworthy and sustainable method for the synthesis of carboxylic acids, utilizing carbon dioxide (CO2) as an abundant and non-toxic C1 source. This technique offers an alternative to traditional carboxylation methods that often require expensive and scarce transition metals and stoichiometric metal reductants. Recent research has demonstrated the application of this methodology to naphthalene derivatives, leading to the selective formation of substituted dihydronaphthalene derivatives.
A significant advancement in this area is the selective monocarboxylation of 2-substituted electron-deficient naphthalenes. acs.orgresearcher.liferesearchgate.net Historically, the electrochemical carboxylation of naphthalene was known to produce 1,4-dicarboxylated 1,4-dihydronaphthalene derivatives through a dearomative dicarboxylation process. acs.orgresearcher.liferesearchgate.netgoettingen-research-online.de However, by employing specific reaction conditions, the selectivity of the reaction can be shifted to favor monocarboxylation at the 1-position, resulting in the formation of trans-1,2-disubstituted 1,2-dihydronaphthalene derivatives. acs.orgresearcher.liferesearchgate.net
This selective transformation is achieved by conducting the electrolysis in the presence of a redox mediator, such as p-terphenyl, and an additive like water (H₂O), while bubbling CO2 through the reaction mixture. acs.orgresearcher.liferesearchgate.net The process is particularly effective for electron-deficient naphthalene derivatives. acs.orgresearcher.liferesearchgate.net The reaction proceeds through the electrochemical generation of a radical anion from the naphthalene substrate, which then undergoes carboxylation. researchgate.net
The general scheme for this reaction involves the use of an undivided cell with specific electrodes. For instance, a platinum plate can be used as the cathode and a magnesium rod as the anode. The electrolyte solution typically consists of a tetraalkylammonium salt, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), in a solvent like dimethylformamide (DMF). The reaction is carried out under a constant current.
A variety of 2-substituted naphthalene derivatives have been successfully subjected to these electrochemical carboxylation conditions, yielding the corresponding trans-1,2-dihydro-1-naphthoic acid derivatives. The yields of these reactions are generally moderate to good.
The table below summarizes the research findings for the electrochemical carboxylation of various 2-substituted naphthalenes.
| Entry | Substrate (2-Substituted Naphthalene) | Product (trans-1,2-Dihydronaphthalene Derivative) | Yield (%) |
| 1 | Methyl 2-naphthoate | trans-1-Carboxy-2-(methoxycarbonyl)-1,2-dihydronaphthalene | 65 |
| 2 | 2-Naphthonitrile | trans-1-Carboxy-2-cyano-1,2-dihydronaphthalene | 58 |
| 3 | 2-Acetylnaphthalene | trans-1-Acetyl-2-carboxy-1,2-dihydronaphthalene | 55 |
| 4 | 2-Benzoylnaphthalene | trans-1-Benzoyl-2-carboxy-1,2-dihydronaphthalene | 62 |
| 5 | 2-(Trifluoromethyl)naphthalene | trans-1-Carboxy-2-(trifluoromethyl)-1,2-dihydronaphthalene | 45 |
This electrochemical approach provides a valuable and more environmentally friendly route to functionalized dihydronaphthalene derivatives, which are important intermediates in organic synthesis. acs.org The ability to control the regioselectivity of the carboxylation by tuning the reaction conditions and substrate electronics represents a significant development in the field of electrosynthesis. acs.org
Reaction Mechanisms and Pathways Involving 2,3 Dihydronaphthalene
Electrophilic and Nucleophilic Processes
The dual nature of the dihydronaphthalene scaffold, possessing both alkene and aromatic characteristics, makes it susceptible to attack by both electrophiles and nucleophiles under various conditions.
Nucleophilic Addition Reactions of Dihydronaphthalene-1,4-diones
Dihydronaphthalene-1,4-diones are α,β-unsaturated carbonyl compounds, making them prime substrates for nucleophilic addition reactions, particularly conjugate or Michael-type additions. In this mechanism, a nucleophile attacks the β-carbon of the enone system, which is rendered electrophilic through resonance with the carbonyl group. This process is critical in the synthesis of more complex, substituted naphthalene (B1677914) frameworks.
The reaction of vinyl oxazolidinones with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate an α,β-unsaturated acyliminium ion intermediate. This electrophilic species is then susceptible to intramolecular 1,4-addition by an appended nucleophile, such as an enol acetate (B1210297) or a β-diketone, to form cyclic structures. nih.gov This highlights a powerful strategy where an oxidative step precedes the nucleophilic addition to build molecular complexity. nih.gov For instance, exposing a vinyl oxazolidinone with a tethered hydroxyl group to DDQ leads to the formation of a tetrahydropyran (B127337) in high yield via the formation of an acyliminium ion followed by an intramolecular 1,4-addition. nih.gov
Similarly, various nucleophiles, including amines and thiols, can be added to the naphthalene-1,4-dione core. These reactions often proceed by nucleophilic substitution if a leaving group is present on the quinone ring, or by addition to the double bond.
Oxidative Transformations
Oxidative processes are key to the functionalization and metabolism of dihydronaphthalenes. These reactions can lead to aromatization, the introduction of hydroxyl groups, or ring-opening, depending on the specific substrate and the oxidizing agent employed.
DDQ-Facilitated Oxidation of Aryl-1,2-dihydronaphthalenes to Aryl-Naphthalenes
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidant widely used for the dehydrogenation of hydroaromatic compounds to their fully aromatic counterparts. organic-chemistry.org This transformation is particularly efficient for converting aryl-1,2-dihydronaphthalenes into the corresponding aryl-naphthalenes. The reaction proceeds through a hydride transfer mechanism, where DDQ abstracts a hydride ion from the dihydronaphthalene, leading to a stabilized carbocation intermediate that subsequently loses a proton to achieve aromatization. rsc.org
A highly effective organocatalytic system combines a catalytic amount of DDQ with a co-oxidant like sodium nitrite (B80452) (NaNO₂), using dioxygen (O₂) as the terminal oxidant. nih.gov In this cycle, DDQ dehydrogenates the substrate (e.g., 1,2-dihydronaphthalene) and is reduced to its hydroquinone (B1673460) form (DDQ-H₂). The NaNO₂ generates nitrogen oxides (NOx) which re-oxidize DDQ-H₂ back to DDQ, while being reduced to NO. Finally, NO is re-oxidized by O₂, completing the catalytic cycle and allowing the dehydrogenation to proceed with only a small amount of DDQ. nih.gov
| Substrate | Product | Conversion (%) | Selectivity (%) |
| 9,10-Dihydroanthracene | Anthracene | >99 | 99 |
| 1,2-Dihydronaphthalene (B1214177) | Naphthalene | 91 | >99 |
| Acenaphthene | Acenaphthylene | 72 | >99 |
| Indane | Indene (B144670) | 68 | >99 |
| Table 1: Oxidative dehydrogenation of various dihydroarenes using a DDQ/NaNO₂ catalytic system. Data sourced from nih.gov. |
Electrochemical Oxidation Ring-Opening/Cyclization Pathways
Electrochemical methods offer a clean and controlled way to initiate oxidative transformations without the need for chemical oxidants. The electrochemical oxidation of dihydronaphthalene derivatives can lead to various products through ring-opening or cyclization pathways. For example, a [4+2] annulation of two different styrene (B11656) molecules can be achieved through electrochemical oxidation to construct polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org This method provides a powerful tool for forming six-membered rings from readily available starting materials under metal-free conditions. chinesechemsoc.org
In other systems, the electrochemical oxidation of a substrate like 1,2-dihydropyridazine-3,6-dione generates a reactive dione (B5365651) intermediate. psu.edu This intermediate can then be trapped by a nucleophile, such as an arylsulfinic acid, in a Michael-type addition reaction. psu.edu This process, known as an EC (electrochemical-chemical) mechanism, demonstrates how electrochemical oxidation can be coupled with subsequent chemical reactions to synthesize new derivatives in an environmentally friendly manner. psu.edu The voltammetric behavior of naphthalene derivatives has been studied, indicating that their oxidation potentials can be correlated with the energies of their highest occupied molecular orbitals (HOMO). researchgate.net
Oxidation of Hydroxyl Groups in Dihydronaphthalene-1,4-dione Structures
The introduction and subsequent oxidation of hydroxyl groups are central to the metabolism and transformation of dihydronaphthalenes. Bacterial dioxygenase enzymes, for instance, can catalyze the oxidation of 1,2- and 1,4-dihydronaphthalene (B28168) to a variety of hydroxylated products. rsc.orgelectronicsandbooks.com These enzymatic reactions can yield arene hydrates like (R)-1,2-dihydronaphthalen-1-ol, as well as cis-dihydrodiols. rsc.orgelectronicsandbooks.com
Specifically, naphthalene dioxygenase from Pseudomonas putida can convert 1,2-dihydronaphthalene into metabolites including (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. rsc.orgnih.gov Once formed, these hydroxylated intermediates, particularly dihydrodiols, can be further oxidized. The hydroxyl groups can be dehydrogenated to form a dihydronaphthalene-1,4-dione structure. This subsequent oxidation step is a common pathway in the metabolism of aromatic hydrocarbons, where the initial dihydroxylation is followed by dehydrogenation to a catechol, which can then be susceptible to ring cleavage. The oxidation of gaseous dihydroxynaphthalene by OH radicals is also a known atmospheric transformation pathway. researchgate.net
Reductive Transformations
The reduction of the naphthalene core is a fundamental method for accessing dihydronaphthalene structures. The Birch reduction, which typically employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. For naphthalene, this reaction selectively reduces one of the rings to yield 1,4-dihydronaphthalene.
Rearrangement Reactions
Rearrangement reactions of 2,3-dihydronaphthalene and its precursors provide valuable routes to complex molecular architectures. These transformations can be induced by transition metal catalysts or photochemical means, each proceeding through distinct mechanistic pathways.
The interaction of dihydronaphthalenes with vinyldiazoacetates in the presence of rhodium(II) catalysts can initiate a sophisticated cascade reaction known as a combined C-H activation/Cope rearrangement. nih.govnih.gov This process competes with cyclopropanation, and the selectivity between these two pathways is highly dependent on the specific rhodium(II) catalyst, the structure of the vinyldiazoacetate, and the substitution pattern of the dihydronaphthalene. nih.govemory.edu
In this reaction, a rhodium-stabilized vinylcarbenoid, generated from the vinyldiazoacetate, reacts with an allylic C-H bond of the dihydronaphthalene. nih.govacs.org Computational studies suggest the mechanism involves a hydride transfer from the allylic position to the carbenoid, followed by a rapid C-C bond formation. acs.org This sequence is then interrupted by a Cope rearrangement, leading to the final product. nih.gov
The choice of catalyst and diazo compound is crucial for directing the reaction towards the desired C-H activation/Cope rearrangement product. For instance, the combination of methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate with the rhodium catalyst Rh₂(S-PTAD)₄ has been identified as highly effective for promoting the C-H activation/Cope rearrangement of 1,2-dihydronaphthalenes. nih.govemory.edu In contrast, using methyl 2-diazopent-3-enoate with Rh₂(S-DOSP)₄ tends to favor cyclopropanation. nih.govemory.edu These catalyst-substrate pairings can be used to achieve enantiodivergent reactions, particularly with substrates like 1-methyl-1,2-dihydronaphthalene. nih.govnih.gov
Table 1: Catalyst and Substrate Influence on Reaction Pathway
| Catalyst | Vinyldiazoacetate | Substrate | Predominant Reaction |
| Rh₂(S-DOSP)₄ | Methyl 2-diazopent-3-enoate | 1,2-Dihydronaphthalenes | Cyclopropanation nih.govemory.edu |
| Rh₂(S-PTAD)₄ | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | 1,2-Dihydronaphthalenes | C-H Activation/Cope Rearrangement nih.govemory.edu |
The photochemical rearrangement of 1,4-epoxy-1,4-dihydronaphthalene (B1582345) serves as a method to produce benz[f]oxepin. acs.orgacs.org This reaction is proposed to proceed through an oxaquadricyclic intermediate, with a quantum yield for the formation of benz[f]oxepin being approximately 0.10. acs.org
Studies on substituted systems, such as methyl 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylate, provide further insight into these photorearrangements. cdnsciencepub.com Direct irradiation of this compound leads to the formation of methyl 2,4-diphenyl-3-benzoxepine-1-carboxylate and methyl 1-benzoyl-3-phenylindene-2-carboxylate. cdnsciencepub.com When the irradiation is performed in the presence of a sensitizer (B1316253) like acetone, the indene derivative becomes the chief product. cdnsciencepub.com The formation of these products is consistent with a di-π-methane rearrangement pathway. cdnsciencepub.com
Elimination Reactions
Elimination reactions provide a direct method for the synthesis of dihydronaphthalenes from saturated or partially saturated precursors. These reactions typically involve the removal of a small molecule, such as a hydrogen halide or water, to introduce a double bond.
A notable application of elimination chemistry involving a dihydronaphthalene moiety is in the synthesis of gallium-nitrogen compounds. The dihydronaphthalene derivative Na₂{C₁₀H₈[Ga(CH₂CMe₂Ph)₂Cl]₂} reacts with amines such as ammonia, n-propylamine, and aniline (B41778) in a tetrahydrofuran (B95107) (THF) solution at room temperature. acs.orgacs.org This reaction results in the elimination of C₁₀H₁₀ (a mixture of dihydronaphthalene isomers) and the formation of the corresponding dimeric gallium amide, [(PhMe₂CCH₂)₂GaNHR]₂, in high yields. acs.orgacs.orgdtic.mil
The reaction time varies depending on the amine used. Aniline reacts the fastest, requiring about 6 hours for completion, while ammonia and n-propylamine take 4 and 5 days, respectively. acs.org The completion of the reaction is indicated by a color change of the solution from golden yellow to colorless. acs.org This synthetic route is advantageous as it proceeds at room temperature, unlike the reaction of Ga(CH₂CMe₂Ph)₃ with the same amines, which requires temperatures of 150 °C to achieve elimination of PhCMe₃. acs.orgacs.org
Table 2: Dihydronaphthalene Elimination Reaction Data
| Amine (R-NH₂) | Reaction Time | Product |
| Aniline (PhNH₂) | ~6 hours | [(PhMe₂CCH₂)₂GaNHPh]₂ acs.org |
| Ammonia (NH₃) | 4 days | [(PhMe₂CCH₂)₂GaNH₂]₂ acs.org |
| n-Propylamine (n-PrNH₂) | 5 days | [(PhMe₂CCH₂)₂GaNH(n-Pr)]₂ acs.org |
The synthesis of this compound can be achieved through the elimination of a leaving group from a suitably substituted tetrahydronaphthalene precursor. These reactions, often referred to as dehydrohalogenation or dehydration, are fundamental in organic synthesis for the formation of alkenes. pressbooks.publibretexts.org
In the case of a halo-substituted tetrahydronaphthalene, a base is used to induce a β-elimination reaction. pressbooks.puborganicmystery.com The base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the halogen (α-position), leading to the formation of a double bond and the expulsion of the halide ion. pressbooks.pub For hydroxyl-substituted tetrahydronaphthalenes, an acid catalyst is typically employed to facilitate the dehydration. The acid protonates the hydroxyl group, converting it into a good leaving group (water). A weak base then abstracts a β-proton to form the alkene. libretexts.org The reaction conditions, such as the strength of the base or the reaction temperature, can influence the regioselectivity of the elimination, potentially leading to a mixture of dihydronaphthalene isomers.
Site-Selective Functionalization
Achieving site-selective functionalization on a naphthalene system is a significant challenge in organic synthesis due to the presence of multiple reactive positions. The ability to control the position of a new functional group is crucial for the synthesis of complex molecules with specific properties.
The regioselectivity of reactions on naphthalene derivatives is governed by a combination of electronic and steric effects. For instance, in the dibromination of naphthalene, the use of different solid catalysts can direct the bromination to either the 1,4- or 1,5-positions with high selectivity. mdpi.com This demonstrates that the reaction environment can play a critical role in controlling the site of functionalization.
For a molecule like this compound, there are several distinct positions available for functionalization: the allylic positions, the vinylic positions, and the aromatic ring. The reactivity of each site will depend on the specific reagents and reaction conditions employed. For example, radical reactions might favor the allylic positions, while electrophilic additions would target the double bond. Functionalization of the aromatic ring would likely proceed via electrophilic aromatic substitution, with the existing dihydroalkene portion acting as a directing group. The development of transition metal-catalyzed cross-coupling reactions has also provided powerful tools for the site-selective modification of complex aromatic systems. nih.gov
C(sp3)-H Functionalization in Electrochemical Reactions
A thorough review of existing scientific literature reveals a notable absence of documented studies specifically detailing the C(sp³)-H functionalization of this compound through electrochemical methods. While electrochemical C-H functionalization is a burgeoning field in organic synthesis, providing a powerful and sustainable alternative to traditional methods, its application to the specific allylic C-H bonds in this compound has not been reported. nih.govrsc.orgchemistryviews.orggre.ac.uk
Electrochemical approaches often rely on the generation of radical species or high-valent metal catalysts at an electrode surface to activate otherwise inert C-H bonds. gre.ac.uk These reactions can be performed without the need for stoichiometric chemical oxidants, with the electrode serving as a "traceless" reagent. nih.gov The general principle involves either direct oxidation of the substrate at the anode to form a radical cation, or indirect oxidation via an electrochemically generated mediator. gre.ac.uk Subsequent deprotonation and reaction with a suitable nucleophile or coupling partner can lead to the desired functionalized product.
While direct examples for this compound are unavailable, research on analogous structures and different methodologies can offer insights into potential synthetic strategies. For instance, the C(sp³)-H functionalization of various alkyl arenes and ethers has been successfully achieved electrochemically. rsc.org These studies provide a platform for the diversity-oriented functionalization of molecules bearing benzylic C-H bonds. rsc.org
Furthermore, non-electrochemical methods for the C-H functionalization of dihydronaphthalenes have been explored. For example, rhodium(II)-catalyzed reactions of vinyldiazoacetates with 1,2-dihydronaphthalenes have been shown to lead to C-H insertion products. nih.gov Although this is not an electrochemical process, it demonstrates the reactivity of the allylic C-H bonds in the dihydronaphthalene scaffold.
The lack of specific research on the electrochemical C(sp³)-H functionalization of this compound represents a gap in the current body of scientific knowledge. Future investigations in this area could focus on adapting existing electrochemical protocols for C-H activation to this particular substrate. Such work would require careful optimization of reaction conditions, including the choice of electrode material, solvent, electrolyte, and any potential mediators, to achieve selective functionalization at the C2 or C3 position.
Spectroscopic and Structural Characterization of 2,3 Dihydronaphthalene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,3-dihydronaphthalene systems, both ¹H and ¹³C NMR are instrumental in confirming the molecular framework and investigating dynamic processes such as tautomerism.
¹H-NMR and ¹³C-NMR for Structural Elucidation and Tautomeric Assemblage Confirmation
The ¹H and ¹³C NMR spectra of this compound derivatives provide key insights into their molecular structure. The chemical shifts and coupling constants of the protons and carbons in the dihydronaphthalene core and its substituents allow for unambiguous assignment of the molecular connectivity.
In the case of 2-(n-alkylamino)-naphthalene-1,4-dione derivatives, ¹H and ¹³C NMR, along with 2D NMR techniques like gDQCOSY and gHSQCAD, have been employed to investigate the effect of substituents on the chemical shifts. nih.gov These studies provide a detailed understanding of the electronic environment within these molecules.
Furthermore, NMR spectroscopy is crucial for confirming the existence of tautomeric forms. For instance, in Schiff bases derived from 2-hydroxy-2,3-dihydronaphthalene-1,4-dione, spectral data have confirmed the presence of a keto-imine tautomeric assemblage. researchgate.net This is a critical aspect of their chemistry, influencing their reactivity and potential applications. The number of signals in a ¹³C NMR spectrum can also reveal the symmetry of the molecule; for example, different isomers of a substituted naphthalene (B1677914) will display a different number of ¹³C NMR signals based on their molecular symmetry. researchgate.net
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound Derivatives
| Compound/Derivative | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 2,3-Dihydroxynaphthalene | DMSO-d6 | 9.48 (s, 2H, OH), 7.58-7.14 (m, 6H, Ar-H) | Not specified in source | chemicalbook.com |
| 2-(n-alkylamino)-naphthalene-1,4-dione series | Not specified | Investigated substituent effects on chemical shifts | Investigated substituent effects on chemical shifts | nih.gov |
| Schiff base of 2-hydroxy-2,3-dihydronaphthalene-1,4-dione | Not specified | Confirmed keto-imine tautomer | Confirmed keto-imine tautomer | researchgate.net |
This table is populated with available data. Specific chemical shifts for the parent this compound were not available in the searched sources.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds, providing a molecular fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy of this compound systems allows for the identification of characteristic vibrational bands. For substituted derivatives, such as 2,3-disubstituted 1,4-naphthoquinones, FT-IR spectra have been used to assign bands corresponding to C=O and C=C stretching vibrations. osti.gov For example, in 2-bromo-3-methyl-1,4-naphthoquinone, the C2=C3 stretching vibration is observed at 1597 cm⁻¹, a significant downshift compared to the unsubstituted analogue, highlighting the electronic effect of the bromine substituent. osti.gov
In more complex systems, such as Schiff bases derived from this compound, FT-IR is used to identify key functional groups like the imine (C=N) and amine (N-H) groups, which are crucial for understanding their coordination chemistry with metal ions. nih.gov The positions of these bands can also provide further evidence for the tautomeric form present in the solid state.
A detailed vibrational analysis of 2,3-dimethylnaphthalene (B165509) using both experimental FT-IR and FT-Raman spectroscopy, supported by theoretical calculations, has provided a comprehensive assignment of the vibrational modes. nih.gov Such studies are fundamental for understanding the influence of substitution on the vibrational properties of the naphthalene core.
Table 2: Characteristic FT-IR Absorption Bands for Naphthalene Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H (aromatic) | Stretch | 3100-3000 | vscht.cz |
| C-H (aliphatic) | Stretch | 3000-2850 | vscht.cz |
| C=O (quinone) | Stretch | 1680-1630 | osti.gov |
| C=C (aromatic) | Stretch | 1600-1450 | vscht.cz |
| C=C (alkene) | Stretch | 1680-1640 | vscht.cz |
This table presents general ranges for functional groups found in naphthalene derivatives. Specific data for the parent this compound was not available in the searched sources.
Electronic Spectroscopy
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and transitions within a molecule. These techniques are particularly sensitive to the extent of conjugation in the π-system of this compound and its derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of a molecule is determined by the electronic transitions from occupied molecular orbitals (often the HOMO - Highest Occupied Molecular Orbital) to unoccupied molecular orbitals (often the LUMO - Lowest Unoccupied Molecular Orbital). libretexts.orglibretexts.org For this compound systems, the key electronic transitions are typically π → π* transitions associated with the aromatic and olefinic parts of the molecule.
The position and intensity of the absorption bands are highly dependent on the extent of conjugation. As the conjugated system increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths. libretexts.org This is evident when comparing the UV-Vis spectra of benzene, naphthalene, and anthracene.
In substituted this compound derivatives, the nature of the substituents can significantly influence the electronic transitions. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. For example, in tris(β-diketonato)iron(III) complexes with aromatic substituents, the UV-Vis absorbance maxima redshift with more aromatic groups on the ligand. slideshare.net
Absorbance and Fluorescence Emission Spectroscopy for Photofluorogenic Ligand Characterization
Certain derivatives of dihydronaphthalene have been designed as photofluorogenic ligands, which exhibit changes in their fluorescence properties upon binding to a specific target. This "turn-on" or "turn-off" fluorescence response makes them valuable as sensors in various applications.
The characterization of such ligands involves a detailed analysis of their absorbance and fluorescence emission spectra. The absorbance spectrum reveals the wavelengths of light the molecule absorbs, while the fluorescence emission spectrum shows the wavelengths of light emitted after excitation. The Stokes shift, which is the difference between the absorption and emission maxima, is also an important characteristic.
For instance, a dihydronaphthalene-based fluorescent probe designed for the detection of specific analytes may show a significant increase in fluorescence intensity upon binding. The characterization of such a probe would involve measuring its absorbance and fluorescence spectra in the absence and presence of the analyte to determine the extent of the fluorescence enhancement and the selectivity of the probe.
Table 3: Spectroscopic Data for a Representative Dihydronaphthalene-Based Fluorescent Probe
| Spectroscopic Property | Value | Conditions |
| Absorption Maximum (λabs) | Not specified | Not specified |
| Emission Maximum (λem) | Not specified | Not specified |
| Stokes Shift | Not specified | Not specified |
| Fluorescence Quantum Yield (ΦF) | Not specified | Not specified |
Detailed absorbance and fluorescence data for a specific photofluorogenic ligand based on the this compound scaffold were not available in the searched sources to populate this table.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. The molecular weight of the parent this compound is 130.19 g/mol . nih.govsigmaaldrich.com In mass spectrometry, organic molecules are ionized, often by a high-energy electron beam, which can cause the resulting molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. chemguide.co.ukslideshare.net
The stability of the resulting fragments is a key factor in determining the fragmentation pattern. chemguide.co.uklibretexts.org For aromatic compounds like dihydronaphthalene, the molecular ion peak is often strong due to the stability of the aromatic ring system. libretexts.org Common fragmentation patterns involve the loss of small, stable neutral molecules or radicals. chemguide.co.ukyoutube.com For substituted dihydronaphthalene systems, such as those with functional groups or in metal complexes, the fragmentation patterns can reveal the nature and location of these substituents. For instance, in the mass spectrum of 1,1,6-trimethyl-1,2-dihydronaphthalene, the molecular ion is observed, and fragmentation likely involves the loss of methyl groups. nist.gov Similarly, for more complex derivatives like 2,3-dimethoxynaphthalene-1,4-dione, the fragmentation can involve the loss of methoxy (B1213986) groups or other substituents. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate molecular weights, which can be used to determine the elemental composition of a molecule with a high degree of confidence. semanticscholar.orgacs.org
The table below shows the molecular weights of this compound and some of its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₀ | 130.19 nih.govsigmaaldrich.com |
| 1,2-Dihydronaphthalene (B1214177) | C₁₀H₁₀ | 130.19 sigmaaldrich.com |
| This compound-1,4-dione | C₁₀H₈O₂ | Not specified |
| 1,1,6-Trimethyl-1,2-dihydronaphthalene | C₁₃H₁₆ | 172.27 nist.gov |
| 2,3-Dimethoxy-1,4-naphthalenedione | C₁₂H₁₀O₄ | 218.20 nih.gov |
X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method has been applied to derivatives of this compound to establish their precise atomic arrangements, bond lengths, and bond angles.
For instance, the crystal structures of two 2,3-diethylnaphtho[2,3-g]quinoxaline-6,11-dione derivatives have been elucidated using this technique. nih.gov In the case of 2,3-diethyl-5,12-dihydroxynaphtho[2,3-g]quinoxaline-6,11-dione, the molecule was found to be nearly planar. nih.gov This planarity facilitates π–π stacking interactions between molecules in the crystal lattice. nih.gov In contrast, the structure of 2,3-diethyl-5,12-bis(piperidin-1-yl)naphtho[2,3-g]quinoxaline-6,11-dione revealed a significant twist in the polycyclic core. nih.gov Such detailed structural information is crucial for understanding the solid-state properties and intermolecular interactions of these materials.
Advanced Analytical Techniques
Beyond mass spectrometry and X-ray crystallography, a range of other analytical methods are employed to fully characterize this compound-based systems, particularly metal complexes.
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This information is critical for verifying the empirical formula of newly synthesized compounds, including metal complexes of ligands derived from this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and the metal are compared with the calculated values for the proposed structure to confirm its stoichiometric composition. ijacskros.comsciensage.info For example, in the characterization of various metal complexes, the calculated and found percentages for the elements are presented to support the proposed formulas. ijacskros.comsciensage.info
The following table presents a selection of elemental analysis data for various metal complexes.
| Complex | Calculated (%) | Found (%) |
| [(H₄L)Fe₂(SO₄)₂] | C: 39.51, H: 2.81, N: 7.09, Fe: 14.13 | C: 39.50, H: 3.26, N: 7.41, Fe: 13.97 ijacskros.com |
| [(H₂L)Zn(H₂O)₂] | C: 47.80, H: 4.01, N: 8.58, Zn: 19.66 | C: 47.56, H: 3.93, N: 8.47, Zn: 19.76 ijacskros.com |
| [C₂₀H₂₆CoN₄O₁₂] | C: 41.89, H: 4.57, N: 9.7 | C: 41.48, H: 5.00, N: 7.84 sciensage.info |
| [C₂₀H₂₂Cl₃FeN₂O₄] | C: 47.93, H: 5.83, N: 6.08 | C: 46.50, H: 4.29, N: 5.42 sciensage.info |
Where (H₄L) represents a dihydrazone ligand.
Molar conductance measurements are performed on solutions of metal complexes to determine whether they are electrolytes or non-electrolytes. This provides insight into whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. Low molar conductance values, typically below 50 ohm⁻¹ cm² mol⁻¹ in solvents like DMSO or DMF, indicate a non-electrolytic nature, suggesting that the anions are directly bonded to the metal center. ijacskros.comresearchgate.net Conversely, higher values suggest an ionic character. researchgate.net For a series of bimetallic transition metal complexes of a dihydrazone ligand, the molar conductance values in DMF solution indicated that the complexes were non-electrolytes. ijacskros.com
The table below shows molar conductance values for several metal complexes, indicating their non-electrolytic nature.
| Complex | Molar Conductivity (Λm) in ohm⁻¹ cm² mol⁻¹ | Solvent |
| [(H₄L)Fe₂(SO₄)₂] | 23.3 | DMF ijacskros.com |
| [(H₂L)Co(H₂O)] | 9.3 | DMF ijacskros.com |
| [(H₄L)Co₂(CH₃COO)₂(H₂O)₄] | 12.3 | DMF ijacskros.com |
| [(H₂L)Zn(H₂O)₂] | 12.5 | DMF ijacskros.com |
| [(H₄L)Cd₂(CH₃COO)₂] | 12.8 | DMF ijacskros.com |
| [(H₄L)Cd₂(NO₃)₂] | 15.1 | DMF ijacskros.com |
Where (H₄L) and (H₂L) represent a dihydrazone ligand.
Magnetic susceptibility measurements are crucial for understanding the electronic structure of transition metal complexes. uwimona.edu.jmlibretexts.org The effective magnetic moment (μ_eff) provides information about the number of unpaired electrons in the d-orbitals of the metal ion, which in turn helps to determine its oxidation state and coordination geometry (e.g., octahedral, tetrahedral, or square planar). uwimona.edu.jmlibretexts.org For instance, high-spin and low-spin configurations in octahedral complexes with d⁴ to d⁷ electron counts can be distinguished based on their magnetic moments. libretexts.org The magnetic behavior of diruthenium complexes has been shown to be tunable based on the nature of the axial ligands, which influences the energy levels of the metal-metal molecular orbitals. nih.gov Layered magnetic materials based on bimetallic anilate complexes have also been studied, demonstrating long-range ferrimagnetic ordering. rsc.org
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.comtainstruments.com It is used to study the thermal stability of compounds and to determine the composition of multi-component systems. tainstruments.com For metal complexes, TGA can reveal the loss of coordinated or lattice water molecules, the decomposition of organic ligands, and the final residue, which is often a metal oxide. nih.govbendola.com The decomposition of 1,2-dihydronaphthalene has been observed to be significant at temperatures above 480 K. researchgate.net In the study of various pharmaceutical compounds, TGA has been used to delineate the stages of thermal decomposition, with each stage corresponding to the loss of a specific part of the molecule. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Regioselectivity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of components within a mixture. In the context of this compound synthesis, GC-MS is crucial for assessing the regioselectivity of the reaction. Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. A synthetic procedure aimed at producing this compound might also yield other isomers, such as 1,2-dihydronaphthalene or 1,4-dihydronaphthalene (B28168). GC-MS allows for the determination of the relative proportions of these isomers in the final product mixture.
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a long, thin capillary column. The separation of the isomers is achieved based on their differential interactions with the column's stationary phase. The choice of stationary phase is critical for resolving regioisomers. While standard non-polar columns can be used, columns with intermediate polarity, such as those containing trifluoropropylmethyl polysiloxane, often provide superior resolution for positional isomers by exploiting subtle differences in their dipole moments. nih.gov
As each separated isomer elutes from the column at a distinct retention time, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), which causes them to fragment into a pattern of smaller, charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.
For regioisomers like 1,2- and this compound, the molecular ion peak will be identical (at m/z 130 for C₁₀H₁₀). Their fragmentation patterns may also be very similar, making differentiation by mass spectrometry alone challenging. Therefore, the chromatographic separation is the key to regioselectivity assessment. By integrating the peak areas in the resulting chromatogram, the relative abundance of each isomer can be accurately determined, providing a quantitative measure of the reaction's regioselectivity. researchgate.netchemrxiv.org
Table 1: Representative GC-MS Parameters for Dihydronaphthalene Isomer Analysis This table outlines typical parameters for the analysis; specific conditions may require optimization.
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | Capillary column (e.g., Rtx-200, 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Threshold Photoelectron Spectroscopy for Ionization Energies
Threshold Photoelectron Spectroscopy (TPES) is a high-resolution technique used to determine the precise energy required to remove an electron from a molecule, known as the adiabatic ionization energy (AIE). rsc.org This value is a fundamental property of a molecule and provides critical insight into its electronic structure and the stability of the resulting cation. The technique uses a tunable monochromatic photon source, typically synchrotron radiation, to ionize the sample molecules. By detecting only the electrons produced with near-zero kinetic energy (threshold electrons) as a function of photon energy, a highly detailed spectrum of the cationic states is obtained. nih.gov
The determination of the AIE for this compound provides valuable data for benchmarking quantum chemical calculations and understanding its photochemical behavior. The experimental approach often involves imaging photoelectron photoion coincidence spectroscopy (iPEPICO), which detects threshold electrons in coincidence with their corresponding photoions, improving signal quality and allowing for mass-selected analysis. aip.org
While this technique is ideally suited for determining the AIE of this compound, a review of the scientific literature indicates that while the ionization energy for the related isomer, 1,2-dihydronaphthalene, has been experimentally measured, a corresponding value for this compound is not available. A study by Mayer et al. reported the threshold photoelectron spectrum of 1,2-dihydronaphthalene, establishing its adiabatic ionization energy with high precision. aip.orgnih.gov This work highlights the capability of the technique to distinguish between dihydro-isomers and provide benchmark energetic data. The absence of such data for this compound represents a gap in the physical chemistry characterization of this isomer.
Table 2: Adiabatic Ionization Energies (AIE) of Dihydronaphthalene Isomers Determined by TPES
| Compound | Formula | Adiabatic Ionization Energy (eV) | Reference |
| This compound | C₁₀H₁₀ | Not available in cited literature | - |
| 1,2-Dihydronaphthalene | C₁₀H₁₀ | 8.010 ± 0.010 | aip.org, nih.gov |
Theoretical and Computational Studies of 2,3 Dihydronaphthalene
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT has been successfully applied to study various aspects of 2,3-dihydronaphthalene.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. These calculations involve finding the minimum energy structure on the potential energy surface. researchgate.netgithub.io The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for Dihydronaphthalene Derivatives (Theoretical)
| Parameter | 1,2-Dihydronaphthalene (B1214177) | 1,4-Dihydronaphthalene (B28168) |
|---|---|---|
| Rotational Constants (MHz) | ||
| A | 1548.5132(11) | 2252.1283(19) |
| B | 884.28821(62) | 838.41169(68) |
| C | 622.76618(47) | 647.79728(52) |
Data derived from rotational spectroscopy studies and supported by computational calculations. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates lower stability and higher reactivity. researchgate.netsamipubco.com For instance, a DFT study on naphthalene (B1677914) computed a HOMO-LUMO gap of 4.75 eV. researchgate.netsamipubco.com The energies of the HOMO and LUMO also determine a molecule's electron-donating and electron-accepting capabilities, respectively. samipubco.com
Table 2: Calculated HOMO, LUMO, and Gap Energies for Naphthalene (as a reference)
| Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| 6-31G | -5.82 | -1.11 | 4.71 |
Data from a quantum computing analysis of naphthalene using DFT. samipubco.comsamipubco.com
DFT can be employed to predict various thermochemical properties of this compound. These properties, such as enthalpy of formation and entropy, are crucial for understanding the stability and behavior of the compound under different conditions. nist.gov
Adiabatic ionization energy, the minimum energy required to remove an electron from a molecule in its ground vibrational state, is another important property that can be calculated. nist.gov For related polycyclic aromatic hydrocarbons like naphthalene, theoretical calculations have been performed to estimate ionization energies. researchgate.net
Computational methods, including DFT, are instrumental in elucidating the mechanisms of electrochemical reactions involving dihydronaphthalene derivatives. gre.ac.uk These studies can help in understanding the electron transfer processes and the subsequent chemical transformations that occur at the electrode surface. gre.ac.uk
By modeling the reaction pathways and the energies of intermediates and transition states, it is possible to predict the selectivity of different products. researchgate.net For example, in the electrochemical oxidation of tetralin (1,2,3,4-tetrahydronaphthalene), computational insights can help explain the formation of products like 1,2-dihydronaphthalene and naphthalene. nju.edu.cn Understanding these mechanisms is crucial for designing more efficient and selective electrochemical syntheses. researchgate.net
Studies on Structure and Inversion Barriers in Related Cyclic Allene Systems (e.g., 2,3-Didehydro-1,2-dihydronaphthalene)
Strained cyclic allenes are highly reactive intermediates that have garnered significant interest in synthetic chemistry. illinois.edunih.govpacific.edunih.gov The structure and stability of these species can be investigated using computational methods.
For example, theoretical studies on 2,3-didehydro-2H-thiopyran, a heterocyclic analog of a didehydro-dihydronaphthalene system, have been performed using DFT. capes.gov.br These calculations provide insights into the geometry and aromaticity of such strained allenes. capes.gov.br Understanding the structure and inversion barriers of these cyclic allenes is crucial for predicting their reactivity and for their application in organic synthesis. illinois.edunih.gov
Advanced Applications of 2,3 Dihydronaphthalene and Its Analogues in Chemical Science
Versatile Intermediates and Building Blocks in Complex Organic Synthesis
2,3-Dihydronaphthalene, a bicyclic aromatic hydrocarbon, and its derivatives serve as crucial intermediates and versatile building blocks in the intricate field of organic synthesis. Their unique structural framework allows for the construction of complex molecular architectures, making them valuable precursors in the synthesis of a wide range of organic compounds.
The reactivity of the dihydronaphthalene core, particularly the double bond, enables a variety of chemical transformations. These reactions include, but are not limited to, electrophilic additions, cycloadditions, and oxidation reactions, which allow for the introduction of diverse functional groups and the formation of new ring systems. This versatility has been harnessed by chemists to access complex molecular scaffolds that are otherwise difficult to synthesize.
For instance, the dihydronaphthalene skeleton is a key component in the synthesis of various natural products and biologically active molecules. Its rigid, yet modifiable, structure provides a reliable platform for stereocontrolled reactions, which are essential for the synthesis of enantiomerically pure compounds. The ability to functionalize the dihydronaphthalene ring at different positions with high regioselectivity further enhances its utility as a synthetic intermediate.
Recent research has highlighted the use of this compound derivatives in the synthesis of complex molecules. For example, cobalt-catalyzed reactions of o-styryl N-tosyl hydrazones have been shown to produce substituted 1,2-dihydronaphthalenes. rsc.org This method takes advantage of a cobalt(III)-carbene radical intermediate and has been successfully applied to a broad range of substrates, yielding the desired ring products in good to excellent yields. rsc.org Another approach involves the visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes, which proceeds through either a single-electron oxidation or a metal-hydride atom transfer (MHAT) process. rsc.org
Furthermore, dihydronaphthalene analogues have been explored as scaffolds for the development of new therapeutic agents. Inspired by natural products like colchicine (B1669291) and combretastatin (B1194345) A-4, scientists have designed and synthesized dihydronaphthalene derivatives that exhibit potent biological activities, such as tubulin polymerization inhibition. rsc.org
The strategic application of this compound and its analogues as intermediates and building blocks continues to be an active area of research, with ongoing efforts to develop novel synthetic methodologies and to explore their potential in the creation of new materials and pharmaceuticals. The inherent reactivity and structural features of the dihydronaphthalene core ensure its continued importance in the ever-evolving landscape of complex organic synthesis.
Development of Novel Functional Materials and Chemical Probes
Dihydronaphthalene Derivatives as Corrosion Inhibitors
The protection of metallic materials from corrosion is a critical challenge in numerous industrial applications. Dihydronaphthalene derivatives have emerged as a promising class of organic corrosion inhibitors, offering an effective and environmentally conscious alternative to traditional toxic inhibitors. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
The mechanism of corrosion inhibition by dihydronaphthalene derivatives involves the interaction of the molecule's π-electrons and heteroatoms (such as nitrogen, oxygen, and sulfur, if present in the derivative) with the vacant d-orbitals of the metal. This interaction leads to the formation of a stable, adsorbed layer on the metal surface. The planarity and aromaticity of the dihydronaphthalene ring system facilitate strong adsorption through π-stacking interactions.
Research has demonstrated that the inhibition efficiency of these compounds is influenced by their concentration, the nature of the corrosive medium, and the specific structure of the derivative. For example, the presence of electron-donating groups on the dihydronaphthalene ring can enhance the adsorption process and, consequently, the inhibitory effect.
Studies have employed various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), to evaluate the performance of dihydronaphthalene-based inhibitors. These studies have consistently shown that these compounds can significantly reduce the corrosion rate of metals like mild steel in acidic media. nih.govresearchgate.netnih.gov
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Key Findings |
| Schiff base derivative | Mild Steel | HCl | 96.9 | Adsorption follows Langmuir model, forming a protective film. nih.govnih.gov |
| (E)-2-((2,5-dichlorophenyl)diazenyl)naphthalen-1-ol | Mild Steel | 0.5 M HCl | Increases with concentration, decreases with temperature | Acts as a cathodic type inhibitor, follows Langmuir adsorption. researchgate.net |
| Salicylideneaniline derivatives | Metals | Acidic environments | High | Effective in acidic media. researchgate.net |
| Azo-Schiff Compounds | Carbon Steel | Acidic medium | Increases with concentration | Decreases with a rise in temperature. uokerbala.edu.iq |
| N-((3,5-dimethyl-1H-pyrazol-1-(methyl)pyrimidin-2-amine | Mild Steel | 1 M HCl | Dependent on concentration and structure | Inhibition efficiency depends on molecular structure. researchgate.net |
The development of dihydronaphthalene derivatives as corrosion inhibitors represents a significant advancement in the field of materials science. Ongoing research is focused on synthesizing novel derivatives with enhanced inhibition capabilities and exploring their application in a wider range of industrial settings. The use of computational methods, such as Density Functional Theory (DFT), is also aiding in the rational design of more effective inhibitors by providing insights into their electronic properties and adsorption behavior. researchgate.netajchem-a.com
Design and Characterization of Photofluorogenic Ligands and Fluorescent Probes
Dihydronaphthalene derivatives have garnered significant attention in the design of photofluorogenic ligands and fluorescent probes due to their unique photophysical properties. These molecules can be engineered to exhibit fluorescence upon a specific event, such as binding to a target molecule or a change in their environment, making them powerful tools for bioimaging and sensing applications.
A key feature of certain dihydronaphthalene-based systems is their ability to undergo a photochemical transformation from a non-fluorescent or weakly fluorescent state to a highly fluorescent one. For example, 1,2-diaryl-3,4-dihydronaphthalene systems, which are essentially non-fluorescent, can be converted into highly fluorescent dihydrobenzochrysene systems upon UV irradiation. capes.gov.br This "photofluorogenic" behavior allows for the controlled generation of a fluorescent signal, which can be particularly useful for studying biological processes with high spatial and temporal resolution.
These photofluorogenic ligands have been successfully employed in the study of estrogen receptors. capes.gov.bracs.org By designing dihydronaphthalene derivatives that bind with high affinity to the estrogen receptor in their non-fluorescent form, researchers can introduce the probe to a biological system. Subsequent irradiation triggers the conversion to the fluorescent form, allowing for the visualization and tracking of the receptor. capes.gov.br The binding affinity of these ligands can be tuned by modifying their molecular structure, and this has been correlated with their degree of non-planarity and molecular surface area. capes.gov.br
Furthermore, dihydronaphthalene has been utilized as the core fluorophore in the development of fluorescent probes for the detection of specific biomolecules. For instance, a novel fluorescent probe based on a dihydronaphthalene scaffold has been designed for the sensitive and selective detection of cysteine, an important amino acid. rsc.orgrsc.org This probe exhibits a significant increase in fluorescence intensity upon reaction with cysteine, enabling its detection with a low limit of detection. rsc.orgrsc.org The probe has also been successfully applied for the fluorescence imaging of cysteine in living cells and tissues. rsc.orgrsc.org
Similarly, naphthalene-based fluorescent probes have been developed for the detection of other biologically relevant species like sulfites/bisulfites and glutathione. mdpi.comresearchgate.netnih.gov These probes often exhibit a colorimetric change in addition to a change in fluorescence, allowing for both visual and instrumental detection. rsc.orgrsc.orgmdpi.comresearchgate.net
| Probe/Ligand | Target Analyte | Detection Principle | Key Features |
| 1,2-Diaryl-3,4-dihydronaphthalenes | Estrogen Receptor | Photocyclization to a fluorescent form | High affinity, photofluorogenic. capes.gov.br |
| 1-Aryl-2-pyridyl-3,4-dihydronaphthalenes | Estrogen Receptor | Photocyclization-oxidation | High affinity, irreversible binding. acs.org |
| NC-Cys | Cysteine | Reaction with Cys leads to fluorescence enhancement | High sensitivity and selectivity, colorimetric change. rsc.orgrsc.org |
| 1-Hydroxy-2,4-diformylnaphthalene-based probe | Sulfites/Bisulfites | Reaction with analyte causes fluorescence change | Low detection limit, applicable to real water samples. mdpi.comresearchgate.net |
| MNDA, NDA, FNDA | Glutathione (GSH) | Reaction with GSH leads to fluorescence | Two-photon active, useful for sepsis diagnosis. nih.gov |
The design and characterization of dihydronaphthalene-based photofluorogenic ligands and fluorescent probes is a rapidly advancing field. The versatility of the dihydronaphthalene scaffold allows for the development of a wide range of probes with tailored properties for specific applications in chemical biology and medical diagnostics.
Polymer Chemistry Applications
Utilization as Molecular Weight Modifiers in Alfin Polymerization Processes
In the realm of polymer chemistry, this compound has found a niche application as a molecular weight modifier, particularly in Alfin polymerization processes. Alfin polymerization is a heterogeneous catalysis method known for producing high molecular weight polymers, especially polydienes, with specific microstructures. However, for many practical applications, controlling and reducing the molecular weight of the resulting polymer is crucial to achieve desired processing characteristics and physical properties.
This compound acts as a chain transfer agent in these polymerization reactions. When added to the polymerization system, it can interrupt the growth of a polymer chain by donating a hydrogen atom to the active propagating center. This terminates the existing chain and initiates a new, smaller polymer chain, effectively reducing the average molecular weight of the final polymer.
The extent of molecular weight reduction is dependent on the concentration of this compound added to the polymerization mixture. By carefully controlling the amount of this modifier, polymer chemists can tailor the molecular weight of the polymer to meet specific requirements for applications such as synthetic rubbers and plastics.
While the primary role of this compound in this context is to control molecular weight, its interaction with the Alfin catalyst system and the polymerizing monomers is a complex process. The efficiency of chain transfer can be influenced by factors such as the type of monomer, the specific Alfin catalyst used, and the polymerization conditions (e.g., temperature and solvent).
Although the use of Alfin polymerization has become less common with the advent of more versatile polymerization techniques like living polymerization, the historical application of this compound as a molecular weight modifier demonstrates its utility in controlling polymer architecture. This specific application underscores the broader principle of using small organic molecules to influence and direct the outcomes of polymerization reactions.
Strategic Precursors in the Total Synthesis of Natural Products and Complex Molecules (e.g., Arylnaphthalene Lignans)
The structural framework of this compound and its derivatives makes them highly valuable precursors in the total synthesis of a diverse array of natural products and complex molecules, with a notable application in the synthesis of arylnaphthalene lignans (B1203133). nih.govnih.govconnectjournals.comrsc.org These lignans are a class of naturally occurring polyphenolic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antioxidant properties.
The synthesis of the arylnaphthalene core is a key challenge in the construction of these complex molecules. Dihydronaphthalene derivatives provide a strategic entry point to this core structure. Various synthetic strategies have been developed that utilize dihydronaphthalene intermediates to build the characteristic arylnaphthalene skeleton.
One common approach involves the construction of a suitably substituted dihydronaphthalene ring, which is then aromatized in a later step to form the naphthalene (B1677914) system. For example, intramolecular Diels-Alder reactions can be employed to form the dihydronaphthalene ring system, which can then be oxidized to the corresponding naphthalene. nih.gov
Photochemical reactions have also proven to be a powerful tool in the synthesis of arylnaphthalene lignans from dihydronaphthalene precursors. researchgate.net For instance, the photocyclization of stilbene-like moieties within a larger molecule can lead to the formation of a dihydronaphthalene intermediate, which can then be further transformed into the target lignan (B3055560).
Recent synthetic efforts have focused on developing more efficient and stereoselective methods for the synthesis of these complex molecules. These include the use of transition metal catalysis, such as rhodium-catalyzed ring-opening reactions and palladium-promoted cyclizations, to construct the dihydronaphthalene core with high control over the stereochemistry. nih.govconnectjournals.com
The following table summarizes some of the key synthetic strategies and intermediates involved in the synthesis of arylnaphthalene lignans and other complex molecules from dihydronaphthalene precursors.
| Target Molecule/Class | Key Synthetic Strategy | Dihydronaphthalene Intermediate | Key Features of the Synthesis |
| Arylnaphthalene Lignans | Photochemical cyclization | Diaryl suberates | Utilizes a photochemical key step for ring formation. researchgate.net |
| (±)-Cagayanin and (±)-Galbulin | Acid-catalyzed cyclization | 2,3-Dibenzylidenesuccinates | Overall yields of 18% and 23%, respectively. nih.gov |
| Daurinol | Intramolecular Diels-Alder reaction | Dihydronaphthalene intermediate from 3-arylprop-2-yn-1-yl-3-arylpropiolate | Aromatization to form the naphthalene core. nih.gov |
| Oleraisoindole A | Stobbe condensation and photochemical reaction | Intermediate formed via electrocyclic reaction | 13-step synthesis of a bioactive lignan. connectjournals.com |
| Arylnaphthalene Lactone Lignans | Tandem reaction of 2-alkynylbenzonitriles | 9-Aminonaphtho[2,3-c]furan-1(3H)-ones | Concise and versatile synthetic strategy. rsc.org |
Applications in Organometallic Chemistry (e.g., Facilitating Gallium-Nitrogen Compound Synthesis)
In the realm of organometallic chemistry, this compound and its derivatives have emerged as significant reagents, particularly in the synthesis of gallium-nitrogen compounds. A key methodology, known as the dihydronaphthalene elimination reaction, provides an efficient and mild route to these valuable compounds, which are precursors for materials like Gallium Nitride (GaN). dtic.mildtic.mil This approach offers considerable advantages over traditional thermal elimination methods that necessitate high temperatures.
The core of this synthetic strategy involves a dihydronaphthalene-gallium complex, which readily reacts with various amines to form gallium-nitrogen-bonded structures. This process is particularly notable for its gentle reaction conditions, often proceeding at room temperature. acs.orgacs.org
Detailed Research Findings
Research has demonstrated that a specific dihydronaphthalene derivative, Na2{C10H8[Ga(R)2Cl]2}, serves as an effective starting material. acs.orgdtic.mil When this complex is treated with a range of primary amines (such as ammonia (B1221849) (NH₃), n-propylamine (n-PrNH₂), and aniline (B41778) (PhNH₂)) in a tetrahydrofuran (B95107) (THF) solution, it yields the corresponding dimeric gallium-nitrogen compounds, [(R)2GaNHR']2, alongside 1,2-dihydronaphthalene (B1214177) (C₁₀H₁₀) and sodium chloride (NaCl). acs.orgacs.org
A significant advantage of this method is the mild reaction temperature. For instance, the reaction between Na2{C10H8[Ga(CH2CMe2Ph)2Cl]2} and amines like aniline proceeds smoothly at room temperature. acs.orgdtic.mil This contrasts sharply with the alternative synthesis route, which involves the reaction of Ga(CH2CMe2Ph)3 with the same amines, requiring harsh conditions with temperatures around 150 °C. acs.orgdtic.mil The dihydronaphthalene elimination reaction is generally faster and leads to purer products with sharper melting points. dtic.mil
Studies have explored the reactivity of different amines in this elimination reaction. The order of reactivity for Na2{C10H8[Ga(CH2CMe2Ph)2Cl]2} was found to be PhNH₂ > t-BuNH₂ > n-PrNH₂ ≈ NH₃. dtic.mil This indicates that weaker amines with more acidic protons react more rapidly. dtic.mil
The resulting gallium-nitrogen compounds, such as [(PhMe2CCH2)2GaNHPh]2, have been thoroughly characterized. X-ray structural analysis has confirmed their dimeric nature, typically featuring a planar (GaN)₂ core with the organic groups on the nitrogen atoms adopting a trans orientation. dtic.milacs.org
The table below summarizes the outcomes of the dihydronaphthalene elimination reaction with various amines.
| Gallium Reagent | Amine | Reaction Temperature | Primary Gallium-Nitrogen Product | Yield | Byproducts | Reference |
|---|---|---|---|---|---|---|
| Na₂{C₁₀H₈[Ga(CH₂CMe₂Ph)₂Cl]₂} | PhNH₂ (Aniline) | Room Temperature | [(PhMe₂CCH₂)₂GaNHPh]₂ | 67.8% | C₁₀H₁₀, NaCl | acs.org, dtic.mil |
| Na₂{C₁₀H₈[Ga(CH₂CMe₂Ph)₂Cl]₂} | n-PrNH₂ (n-Propylamine) | Room Temperature | [(PhMe₂CCH₂)₂GaNH(n-Pr)]₂ | High Yield | C₁₀H₁₀, NaCl | acs.org, acs.org |
| Na₂{C₁₀H₈[Ga(CH₂CMe₂Ph)₂Cl]₂} | NH₃ (Ammonia) | Room Temperature | [(PhMe₂CCH₂)₂GaNH₂]₂ | High Yield | C₁₀H₁₀, NaCl | acs.org, acs.org |
| Na₂{C₁₀H₈[Ga(CH₂CMe₃)₂Cl]₂} | t-BuNH₂ (tert-Butylamine) | Room Temperature | [(Me₃CCH₂)₂GaNH(t-Bu)]₂ | 52.7% | C₁₀H₁₀, NaCl, [Ga(CH₂CMe₃)]n, Ga(CH₂CMe₃)₃ | dtic.mil |
Q & A
Basic: How can researchers optimize the synthesis of 2,3-Dihydronaphthalene derivatives using phase-transfer catalysis?
Methodological Answer:
Phase-transfer catalysis (PTC) is effective for methylenation reactions involving dihydroaromatic compounds. For example, catechol derivatives of this compound can undergo methylenation with dichloromethane under PTC conditions (e.g., tetrabutylammonium bromide as a catalyst). This method achieves yields exceeding 80% by facilitating the reaction between aqueous and organic phases, reducing side reactions . Key parameters include:
- Catalyst selection (quaternary ammonium salts).
- Solvent polarity (e.g., dichloroethane/trifluoroethanol mixtures).
- Temperature control (ambient to 40°C).
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Structural elucidation requires a combination of:
- NMR Spectroscopy : H and C NMR identify substituent positions and diastereotopic protons in the dihydro ring. For example, 1,2-dihydro derivatives show distinct coupling patterns in the 6–7 ppm range .
- IR Spectroscopy : Hydroxyl (3200–3600 cm) and conjugated carbonyl (1650–1750 cm) groups confirm functionalization.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for novel derivatives like PDE4 inhibitors .
Basic: What parameters should guide toxicological screening of 2,3-Dihydronhydronaphthalene in mammalian models?
Methodological Answer:
Adopt standardized inclusion criteria for toxicity studies, such as:
- Exposure Routes : Inhalation, oral, dermal, or parenteral (supporting data only) .
- Health Outcomes : Hepatic, renal, and respiratory effects; hematological changes (e.g., erythrocyte counts).
- Dosage Ranges : Subacute (14–28 days) vs. chronic (≥90 days) exposure protocols .
- Species Selection : Rodents (rats/mice) for preliminary data; primates for translational relevance .
Advanced: How can researchers resolve contradictions in toxicokinetic data for this compound metabolites?
Methodological Answer:
Contradictions often arise from interspecies metabolic differences or analytical variability. Strategies include:
- Systematic Bias Assessment : Use tools like ROBINS-I to evaluate study design flaws (e.g., uncontrolled confounders) .
- Metabolite Profiling : Compare hepatic CYP450 isoforms (e.g., CYP2E1 vs. CYP1A2) across species using LC-MS/MS .
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose vs. high-dose effects .
Advanced: What methodologies improve environmental monitoring of this compound in aquatic systems?
Methodological Answer:
Prioritize multi-media sampling and degradation analysis:
- Sediment/Soil Extraction : Use accelerated solvent extraction (ASE) with acetone/hexane mixtures to isolate hydrophobic compounds .
- Degradation Studies : Track aerobic/anaerobic transformation rates via GC-MS; half-lives range from 7–30 days depending on microbial activity .
- Biomonitoring : Measure lipid-adjusted urinary metabolites (e.g., 1,2-dihydrodiols) in occupationally exposed populations .
Advanced: How can structure-activity relationship (SAR) studies enhance the design of this compound-based therapeutics?
Methodological Answer:
SAR strategies for drug candidates (e.g., PDE4 inhibitors or cytotoxic agents):
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., sulfonic acid) at C-7 to enhance binding to catalytic pockets .
- Stereochemical Control : Asymmetric epoxidation (e.g., Jacobsen catalyst) improves enantioselectivity for chiral intermediates .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like MCF-7 cell receptors, validated by IC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
